3-Bromofuro[3,2-b]pyridine-5-carboxylic acid
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Overview
Description
3-Bromofuro[3,2-b]pyridine-5-carboxylic acid is an organobromine compound that features a fused furo-pyridine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromofuro[3,2-b]pyridine-5-carboxylic acid typically involves the bromination of furo[3,2-b]pyridine derivatives. One common method is the bromination of furo[3,2-b]pyridine-5-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromofuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Major Products Formed
Substituted Furo[3,2-b]pyridines: Formed through substitution reactions.
Alcohols and Carboxylates: Formed through reduction and oxidation reactions, respectively.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromofuro[3,2-b]pyridine-5-carboxylic acid depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism . In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromofuro[3,2-b]pyridine-5-carboxylic acid
- 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
- 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
Uniqueness
3-Bromofuro[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a carboxylic acid group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H4BrNO3 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-bromofuro[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-4-3-13-6-2-1-5(8(11)12)10-7(4)6/h1-3H,(H,11,12) |
InChI Key |
MBWYUCSMNZHVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2Br)C(=O)O |
Origin of Product |
United States |
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